Methyl-4 mercapto butyrimidate hydrochloride
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Overview
Description
Methyl-4 mercapto butyrimidate hydrochloride: is an organic compound that contains a mercapto group (-SH) and an imidate group. This compound is known for its unique chemical properties and has been used in various scientific research applications, particularly as a cleavable cross-linking reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl-4 mercapto butyrimidate hydrochloride involves the reaction of methyl 4-mercaptobutyrate with an appropriate imidate reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation of the mercapto group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl-4 mercapto butyrimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides are commonly used in substitution reactions
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated products
Scientific Research Applications
Methyl-4 mercapto butyrimidate hydrochloride has been extensively used in scientific research, particularly in the field of biochemistry. Some of its applications include:
Cross-Linking Reagent: It is used to produce disulfide-linked dimers and higher oligomers between neighboring molecules, which is useful in studying protein-protein interactions
Ribosome Studies: The compound has been applied to the Escherichia coli 30S ribosome to study its structure and function.
Cleavable Reagent: Its cleavable nature makes it valuable in various biochemical assays where reversible cross-linking is required
Mechanism of Action
The mechanism of action of methyl-4 mercapto butyrimidate hydrochloride involves the formation of disulfide bonds between molecules. The mercapto group (-SH) reacts with another mercapto group to form a disulfide bond (-S-S-), which can be cleaved under reducing conditions. This reversible cross-linking is crucial for studying dynamic biological processes .
Comparison with Similar Compounds
Ethanethiol: Contains a mercapto group but lacks the imidate group.
1-Butanethiol: Similar structure but without the imidate group.
Thiourea: Contains a sulfur atom but has different functional groups
Uniqueness: Methyl-4 mercapto butyrimidate hydrochloride is unique due to its combination of mercapto and imidate groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research .
Properties
CAS No. |
50280-42-7 |
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Molecular Formula |
C5H12ClNOS |
Molecular Weight |
169.67 g/mol |
IUPAC Name |
methyl 4-sulfanylbutanimidate;hydrochloride |
InChI |
InChI=1S/C5H11NOS.ClH/c1-7-5(6)3-2-4-8;/h6,8H,2-4H2,1H3;1H |
InChI Key |
DUMUZIZXWIIGIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCS.Cl |
Origin of Product |
United States |
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